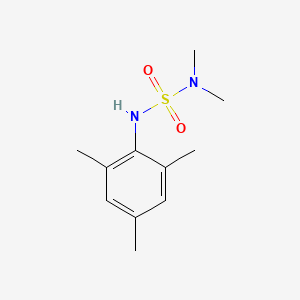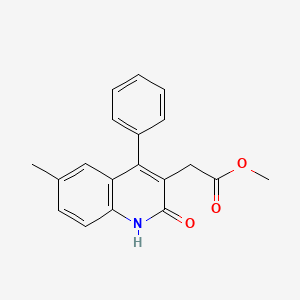
N'-mesityl-N,N-dimethylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-mesityl-N,N-dimethylsulfamide, also known as MesNa, is a chemical compound that has been widely used in scientific research for various applications. It is a sulfamide derivative that is commonly used as a reducing agent in biochemistry and molecular biology experiments. MesNa has gained popularity due to its unique properties, such as its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein research.
作用机制
N'-mesityl-N,N-dimethylsulfamide works by reducing disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues, which play a crucial role in protein folding and stability. This compound reduces disulfide bonds by attacking the sulfur atoms in the bond, forming a thiol group. The thiol group can then be further modified or used in downstream applications.
Biochemical and Physiological Effects
This compound has low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant biochemical or physiological effects on cells or organisms.
实验室实验的优点和局限性
One of the significant advantages of N'-mesityl-N,N-dimethylsulfamide is its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein research. It is also relatively easy to use and can be easily scaled up for large-scale production. However, this compound has some limitations, such as its inability to reduce all types of disulfide bonds. Some disulfide bonds are resistant to reduction by this compound, and alternative reducing agents may be required.
未来方向
N'-mesityl-N,N-dimethylsulfamide has a wide range of potential applications in scientific research, and future directions for its use include the development of new methods for protein synthesis and modification. One area of research is the use of this compound in the preparation of antibody-drug conjugates, where new methods for the attachment of drugs to antibodies are being developed. Another area of research is the development of new reducing agents that can overcome the limitations of this compound and reduce all types of disulfide bonds. Overall, this compound has a bright future in scientific research, and its potential applications are vast.
Conclusion
In conclusion, N-mesityl-N,N-dimethylsulfamide, or this compound, is a valuable tool in scientific research due to its ability to reduce disulfide bonds in proteins and peptides. It has a wide range of applications in protein research, peptide synthesis, and antibody-drug conjugates. Its synthesis method is relatively simple, and it has low toxicity, making it safe for use in laboratory experiments. While it has some limitations, this compound has a bright future in scientific research, and its potential applications are vast.
合成方法
N'-mesityl-N,N-dimethylsulfamide is synthesized by reacting mesityl chloride with dimethylsulfamide in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid, which is then purified by recrystallization. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N'-mesityl-N,N-dimethylsulfamide has been widely used in scientific research for various applications. One of its primary uses is as a reducing agent in protein research. This compound can reduce disulfide bonds in proteins and peptides, which is essential for studying the structure and function of proteins. It is also used in the synthesis of peptides and proteins, where it can be used to protect cysteine residues during peptide synthesis. This compound has also been used in the preparation of antibody-drug conjugates, where it can be used to reduce disulfide bonds in antibodies to allow for the attachment of drugs.
属性
IUPAC Name |
2-(dimethylsulfamoylamino)-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-6-9(2)11(10(3)7-8)12-16(14,15)13(4)5/h6-7,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYXZBFKNCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)


![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)

![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)
![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

